1-Boc-4-Methylpiperidine

描述

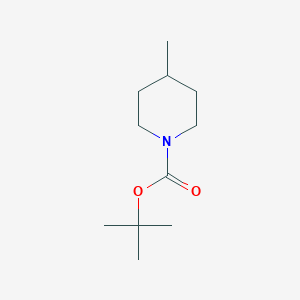

1-Boc-4-Methylpiperidine is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used as a building block in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl group at the fourth position of the piperidine ring.

准备方法

1-Boc-4-Methylpiperidine can be synthesized through various synthetic routes. One common method involves the following steps :

Starting Material: 4-Piperidone hydrochloride hydrate is used as the starting material.

Reduction: The 4-piperidone is reduced using sodium borohydride in methanol to obtain 4-hydroxypiperidine.

Protection: The hydroxyl group is then protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate to yield 1-Boc-4-hydroxypiperidine.

Methylation: Finally, the hydroxyl group is replaced with a methyl group through a substitution reaction to obtain this compound.

Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and stability of the final product.

化学反应分析

Deprotection Reactions

The Boc (tert-butoxycarbonyl) group undergoes controlled removal under specific conditions:

Acidic Hydrolysis

Treatment with HCl in dioxane or trifluoroacetic acid (TFA) cleaves the Boc group, yielding 4-methylpiperidine hydrochloride. This reaction proceeds via protonation of the carbonyl oxygen, followed by elimination of CO₂ and isobutylene .

Conditions :

-

4M HCl/dioxane, 25°C, 4–6 hrs

-

50% TFA/DCM, 0°C, 30 min

Reductive Cleavage

Lithium aluminum hydride (LiAlH₄) reduces the carbamate to release 4-methylpiperidine:

Yield : >90% (anhydrous THF, reflux, 2 hrs).

Oxidation Reactions

The tertiary amine undergoes selective oxidation to form N-oxides:

Conditions :

-

30% H₂O₂, acetic acid, 60°C, 12 hrs

Conversion : ~85% (monitored by ¹H NMR).

Substitution and Functionalization

The methyl group and Boc-protected amine enable diverse transformations:

Nucleophilic Substitution

Replacement of the Boc group with electrophiles:

Example : Reaction with benzyl bromide (K₂CO₃, DMF, 80°C) yields N-benzyl-4-methylpiperidine (72% yield).

Cross-Coupling Reactions

Nickel-catalyzed Suzuki-Miyaura coupling with aryl boronic esters (e.g., pinacol boronate):

Conditions :

-

NiCl₂(dppp), PPh₃, diisopropyl ethylamine, ethanol, RT, 12 hrs

Yield : 55–60% (for arylpyrazole derivatives) .

Comparative Reactivity

Key differences between 1-Boc-4-Methylpiperidine and analogs:

Synthetic Utility in Peptide Chemistry

This compound resists β-elimination under basic Fmoc deprotection conditions (20% 4-methylpiperidine/DMF), making it compatible with solid-phase peptide synthesis (SPPS) .

Key Data :

科学研究应用

1-Boc-4-Methylpiperidine has a wide range of applications in scientific research :

Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: The compound is used in the preparation of peptide-based drugs and as a protecting group in peptide synthesis.

Medicine: It serves as a precursor for the synthesis of drugs with analgesic, anti-inflammatory, and antipsychotic properties.

Industry: The compound is used in the production of fine chemicals and as a reagent in organic synthesis.

作用机制

The mechanism of action of 1-Boc-4-Methylpiperidine primarily involves its role as a protecting group in organic synthesis. The Boc group protects the nitrogen atom from unwanted reactions during synthetic procedures. The compound can be selectively deprotected under acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, particularly in the synthesis of complex molecules like peptides and pharmaceuticals .

相似化合物的比较

1-Boc-4-Methylpiperidine can be compared with other similar compounds such as:

4-Methylpiperidine: Lacks the Boc protecting group, making it more reactive and less selective in synthetic applications.

1-Boc-Piperidine: Similar in structure but lacks the methyl group at the fourth position, affecting its steric and electronic properties.

1-Boc-4-Hydroxypiperidine: Contains a hydroxyl group instead of a methyl group, making it suitable for different types of chemical reactions.

The uniqueness of this compound lies in its combination of the Boc protecting group and the methyl group, which provides a balance of reactivity and selectivity, making it a valuable intermediate in organic synthesis .

生物活性

1-Boc-4-Methylpiperidine, also known as 1-Boc-4-(aminomethyl)piperidine, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, synthesis, and applications of this compound, supported by data tables and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 214.30 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 321.8 ± 15.0 °C at 760 mmHg

- Flash Point : 148.4 ± 20.4 °C

These properties indicate that the compound is stable under standard conditions and can be handled safely in laboratory environments .

Antimicrobial Properties

Research has indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial activity. A study evaluating various piperidone derivatives found that certain compounds demonstrated antifungal properties, although antibacterial activity was less pronounced . The structure-activity relationship (SAR) analysis suggests that modifications in the piperidine ring can influence biological efficacy.

| Compound | Antifungal Activity | Antibacterial Activity |

|---|---|---|

| S1 | Positive | Negative |

| S4 | Positive | Negative |

| S3 | Negative | Negative |

| S6 | Negative | Negative |

Analgesic and Anti-inflammatory Effects

In addition to antimicrobial effects, some studies have explored the analgesic properties of piperidine derivatives. Compounds similar to this compound showed promising results in pain relief models, suggesting potential applications in pain management therapies .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Research indicates that piperidine derivatives can inhibit specific enzymes involved in inflammatory processes.

- Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), which are crucial for numerous signaling pathways related to inflammation and pain.

Case Studies

- Antifungal Activity Assessment : A study conducted on several piperidinyl compounds demonstrated that those with specific substitutions on the piperidine ring exhibited enhanced antifungal activity against Candida species. The introduction of functional groups such as hydroxyl or halogen atoms was found to improve efficacy significantly .

- Analgesic Profile Evaluation : In a controlled trial assessing the analgesic effects of piperidinyl compounds, it was observed that certain derivatives provided significant pain relief comparable to standard analgesics. This highlights the therapeutic potential of this compound in pain management .

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Boc-4-Methylpiperidine, and how can competing side reactions be minimized?

Methodological Answer: The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to 4-methylpiperidine. Key steps include:

- Reagent Selection : Use di-tert-butyl dicarbonate (Boc₂O) in a non-polar solvent (e.g., dichloromethane or THF) to ensure efficient protection .

- Base Catalysis : Triethylamine (TEA) or DMAP (4-dimethylaminopyridine) is recommended to activate the reaction and reduce side products like N-alkylation byproducts .

- Temperature Control : Maintain temperatures between 0–25°C to prevent Boc-group cleavage .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product. Monitor via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatographic Purity : HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 214.2 (C₁₁H₂₁NO₂) .

Q. What storage conditions are critical for maintaining this compound stability in long-term studies?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .

- Moisture Control : Use desiccants (e.g., silica gel) and avoid aqueous environments .

- Light Sensitivity : Protect from UV exposure by using amber glassware .

Advanced Research Questions

Q. How can conflicting reports on Boc-group stability under basic conditions be resolved during synthetic applications?

Methodological Answer: Discrepancies arise from solvent polarity and base strength:

- Polar Protic Solvents (e.g., MeOH) : Accelerate Boc cleavage via nucleophilic attack; avoid in basic conditions .

- Weak Bases (e.g., NaHCO₃) : Preferable for reactions requiring Boc retention. Strong bases (e.g., NaOH) promote degradation .

- Mechanistic Insight : Use kinetic studies (e.g., monitoring by ¹H NMR) to identify degradation pathways .

Q. What strategies are effective for synthesizing spiro-piperidine derivatives from this compound, and how do reaction mechanisms differ?

Methodological Answer:

- Acylation/Cross-Coupling : React with acyl chlorides or aryl halides under Pd catalysis to form spiro compounds (e.g., 1-acyl-spiro[piperidine-4,2'-quinolines]) .

- Mechanistic Pathways :

- Radical Pathways : Use AIBN or light initiation for C–H functionalization.

- Nucleophilic Displacement : Employ Mitsunobu conditions (DIAD, PPh₃) for stereoselective products .

Q. How can researchers address low enantiomeric excess (ee) in chiral derivatives of this compound?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Asymmetric Catalysis : Apply Evans’ oxazaborolidine catalysts or Sharpless epoxidation conditions for kinetic resolution .

- Crystallization : Co-crystallize with chiral acids (e.g., tartaric acid) to enhance ee >98% .

Q. What analytical approaches reconcile discrepancies in reported melting points or spectral data for this compound derivatives?

Methodological Answer:

- Data Harmonization : Cross-validate with primary literature (e.g., Beilstein Journal protocols) .

- Crystallinity Effects : Recrystallize from ethyl acetate/hexane to standardize melting points .

- Advanced Techniques : Use X-ray crystallography or dynamic NMR to resolve conformational isomers .

属性

IUPAC Name |

tert-butyl 4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSSNJRGXRJNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462268 | |

| Record name | 1-Boc-4-Methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123387-50-8 | |

| Record name | 1-Boc-4-Methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。